(Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Tosylhydrazone Group: The tosylhydrazone group can be introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as 3-methoxyaniline, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tosylhydrazone group, converting it to the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chromene core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under suitable conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: The compound can serve as a precursor for the synthesis of novel chromene derivatives with potential biological activities.
Biology
Biological Activity Studies: The compound can be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound and its derivatives can be explored for their potential as therapeutic agents in the treatment of various diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is not well-documented. based on its structural features, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-methoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide: Similar structure with a benzyl group instead of a tosyl group.
(Z)-N-(3-methoxyphenyl)-2-(2-phenylhydrazono)-2H-chromene-3-carboxamide: Similar structure with a phenyl group instead of a tosyl group.
Uniqueness
Structural Features: The presence of the tosylhydrazone group in (Z)-N-(3-methoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide imparts unique chemical and biological properties compared to its analogs.
Biological Activity: The compound may exhibit distinct biological activities due to the specific interactions of the tosylhydrazone group with molecular targets.
Properties
IUPAC Name |
(2Z)-N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-16-10-12-20(13-11-16)33(29,30)27-26-24-21(14-17-6-3-4-9-22(17)32-24)23(28)25-18-7-5-8-19(15-18)31-2/h3-15,27H,1-2H3,(H,25,28)/b26-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNJLVSHDCTKJJ-LCUIJRPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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